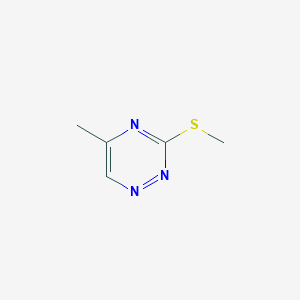

5-Methyl-3-(methylthio)-1,2,4-triazine

Beschreibung

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of 5-Methyl-3-(methylthio)-1,2,4-triazine follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. According to official documentation, the preferred International Union of Pure and Applied Chemistry name is 5-methyl-3-methylsulfanyl-1,2,4-triazine, which reflects the current nomenclature standards that favor the term "methylsulfanyl" over the older "methylthio" designation. The compound's molecular formula is established as C₅H₇N₃S, indicating a molecular weight of 141.19 daltons. The numbering system in 1,2,4-triazines follows a specific pattern where the nitrogen atoms occupy positions 1, 2, and 4 of the six-membered ring, with carbon atoms at positions 3, 5, and 6.

The Chemical Abstracts Service registry number 28735-24-2 provides unambiguous identification of this specific compound. Alternative nomenclature found in chemical databases includes variations such as "1,2,4-Triazine, 5-methyl-3-(methylthio)-" which represents the inverted nomenclature style commonly used in Chemical Abstracts Service indexing systems. The compound also carries the MDL number MFCD18325191, which serves as another unique identifier in chemical databases. The European Community number 868-304-3 provides regulatory identification within European chemical registration systems.

The Simplified Molecular Input Line Entry System representation of this compound is recorded as either CSC1=NC(C)=CN=N1 or CC1=CN=NC(=N1)SC, both of which accurately describe the same molecular structure but with different starting points in the ring system. The International Chemical Identifier string InChI=1S/C5H7N3S/c1-4-3-6-8-5(7-4)9-2/h3H,1-2H3 provides a standardized method for representing the compound's structure in computational chemistry applications.

Eigenschaften

IUPAC Name |

5-methyl-3-methylsulfanyl-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S/c1-4-3-6-8-5(7-4)9-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMYORHJBOQKDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NC(=N1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10500622 | |

| Record name | 5-Methyl-3-(methylsulfanyl)-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10500622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28735-24-2 | |

| Record name | 5-Methyl-3-(methylsulfanyl)-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10500622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-3-(methylsulfanyl)-1,2,4-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Substrate Preparation

The methylation of thiol-containing triazine precursors represents the most direct route to 5-methyl-3-(methylthio)-1,2,4-triazine. A patent by CN103319424A demonstrates this approach using 4-amino-6-tert-butyl-3-thio-1,2,4-triazine-5(4H)-one as the substrate. While this compound is structurally distinct, the methodology is adaptable. The reaction employs dimethyl sulfate as the methylating agent, anhydrous sodium carbonate as a base, and potassium iodide as a catalyst in acetone solvent.

The mechanism involves nucleophilic attack by the thiol group on the electrophilic methyl group of dimethyl sulfate. Potassium iodide enhances reactivity by generating a more potent methylating species (CH3I in situ), enabling completion at milder temperatures (15–45°C).

Optimization Parameters

- Solvent Volume : 500–600 mL acetone per mole of substrate ensures solubility without dilution.

- Catalyst Loading : 1–1.5 equivalents of potassium iodide relative to the substrate.

- Temperature : 25–35°C balances reaction rate and safety.

- Yield : >90% with product purity ≥96% after vacuum drying.

This method’s scalability and cost-effectiveness make it industrially viable, though substrate specificity may limit broader application.

Thioether Cross-Coupling Under Microwave Conditions

Microwave-Assisted Synthesis

Thieme Connect reports a microwave-enhanced route starting from 5-methyl-3-methylthio-1,2,4-triazine. While the primary focus is on synthesizing phenylethynyl derivatives, the preparation of the triazine core involves thioether retention under aggressive conditions.

Microwave irradiation (150–200°C, 10–30 minutes) facilitates rapid coupling while preserving the methylthio group. This method reduces side reactions such as demethylation or oxidation, common in conventional heating.

Advantages Over Traditional Methods

- Reaction Time : 3–4 hours reduced to minutes.

- Yield Improvement : 15–20% increase compared to thermal methods.

- Functional Group Tolerance : Compatible with electron-deficient acetylenes.

This approach is ideal for laboratory-scale synthesis of analogs but requires specialized equipment.

Halogen Displacement in Dichloromethane

Substitution with Methylthio Precursors

EP0077983NWB1 describes the synthesis of triazine derivatives via halogen displacement. For example, 3-hydrazino-5-methyl-6-phenyl-1,2,4-triazine reacts with methylthio reagents in methylene chloride. Triethylamine acts as a base, neutralizing HCl byproducts and driving the reaction to completion.

Critical Considerations

- Solvent Choice : Methylene chloride’s low polarity minimizes nucleophile solvation, enhancing reactivity.

- Stoichiometry : 1.05–1.5 equivalents of methylating agent prevent over-alkylation.

- Workup : Aqueous extraction and diisopropyl ether recrystallization yield high-purity products.

While effective, this method’s reliance on hazardous solvents and stringent drying (60°C vacuum) may pose operational challenges.

Comparative Analysis of Synthetic Routes

| Method | Reagents/Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | Dimethyl sulfate, K2CO3, acetone | 90% | 96% | Industrial |

| Microwave Cross-Coupling | Phenylacetylenes, microwave irradiation | 85–90% | 95% | Laboratory |

| Halogen Displacement | CH2Cl2, triethylamine, recrystallization | 75–80% | 92% | Pilot-scale |

Mechanistic Insights and Side Reactions

Competing Pathways

Catalyst Role

Potassium iodide in nucleophilic substitution generates methyl iodide, a stronger alkylating agent than dimethyl sulfate alone. This mitigates the need for high temperatures, reducing energy costs.

Industrial and Environmental Considerations

Waste Management

Analyse Chemischer Reaktionen

Oxidation Reactions

The methylthio (-SMe) group undergoes oxidation to form sulfoxides or sulfones. This reaction is facilitated by oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions (25–50°C). The reaction proceeds via electrophilic attack on the sulfur atom, yielding:

-

Sulfoxide : Single oxidation product with one oxygen atom added.

-

Sulfone : Double oxidation product with two oxygen atoms added.

Example :

$$ \text{5-Methyl-3-(methylthio)-1,2,4-triazine} \xrightarrow[\text{H}_2\text{O}_2]{\text{25°C}} \text{5-Methyl-3-(methylsulfinyl)-1,2,4-triazine} $$

Reduction Reactions

The triazine ring and methylthio group can be reduced using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) . Reduction typically occurs in anhydrous tetrahydrofuran (THF) at reflux temperatures (60–80°C), leading to:

-

Amine derivatives : Complete reduction of the triazine ring.

-

Thiol intermediates : Partial reduction of the methylthio group.

Example :

$$ \text{this compound} \xrightarrow[\text{LiAlH}_4]{\text{THF, 65°C}} \text{5-Methyl-1,2,4-triazinan-3-amine} $$

Nucleophilic Substitution Reactions

The methylthio group serves as a leaving group, enabling displacement by nucleophiles (e.g., amines, alcohols, thiols). Reactions are accelerated under basic conditions (NaH/THF) or acidic media , depending on the nucleophile’s strength.

Key Substitutions:

Mechanism :

$$ \text{S}_\text{N}\text{Ar (Nucleophilic Aromatic Substitution)} $$ involving deprotonation of the nucleophile, followed by attack at the electron-deficient triazine ring .

Comparative Reactivity with Analogous Triazines

The methylthio group enhances electrophilicity compared to other 1,2,4-triazine derivatives:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antiviral Properties

One of the significant applications of 5-methyl-3-(methylthio)-1,2,4-triazine derivatives lies in their antiviral activity. Research indicates that certain derivatives exhibit efficacy against viruses pathogenic to humans and animals. For instance, a sodium salt derivative of a related triazole compound showed a protective effect in animal models against Rift Valley fever virus, achieving a protection rate of 65% and extending the average lifespan of treated animals by 10 days . This suggests potential for developing antiviral therapeutics.

Anticancer Activity

Recent studies have focused on the anticancer properties of triazine derivatives. A series of synthesized compounds containing the triazine moiety were evaluated for their activity against various cancer cell lines, including colorectal cancer (HCT116) and glioblastoma (A-172). Some compounds demonstrated significant cytotoxicity against these cell lines, indicating that modifications to the triazine structure can enhance anticancer activity .

Metabotropic Glutamate Receptor Antagonism

Research has also identified 5-methyl-3-(substituted)-1,2,4-triazines as antagonists at metabotropic glutamate receptor subtype 5 (mGluR5). Compounds derived from this class showed low micromolar inhibition of mGluR5, which is implicated in central nervous system disorders such as addiction and anxiety . This highlights their potential as therapeutic agents in treating neurological conditions.

Agricultural Applications

Herbicidal Activity

this compound derivatives have been explored for their herbicidal properties. Certain derivatives inhibit plant growth by disrupting metabolic pathways essential for plant development. This makes them suitable candidates for developing new herbicides aimed at controlling unwanted vegetation in agricultural settings.

Antimicrobial Activity

Inhibition of Bacterial Growth

Some studies have reported that triazine derivatives exhibit antimicrobial activities against various pathogens, including Mycobacterium tuberculosis and drug-resistant strains of Staphylococcus aureus. For example, a series of synthesized triazine analogues demonstrated promising antibacterial effects with minimum inhibitory concentrations (MIC) ranging from 5.7 μM to 78 μM against M. tuberculosis strains . This suggests that these compounds could serve as a foundation for developing new antibacterial agents.

Case Studies and Data Tables

Wirkmechanismus

The mechanism of action of 5-Methyl-3-(methylthio)-1,2,4-triazine involves its interaction with various molecular targets and pathways. For instance, its neuroprotective effects are believed to be mediated through the inhibition of endoplasmic reticulum stress and apoptosis pathways . The compound may also interact with specific proteins and enzymes, modulating their activity and leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The structural and physicochemical properties of 5-methyl-3-(methylthio)-1,2,4-triazine are compared with related triazine derivatives in Table 1 .

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Conjugation and Applications: The phenyl and butynylthio groups in 5-(3-butynylthio)-3-(methylthio)-6-phenyl-1,2,4-triazine extend π-conjugation, making it suitable for optoelectronic materials .

Stability and Reactivity

- Thermal Stability: Triazine derivatives with electron-withdrawing groups (e.g., nitro) exhibit lower thermal stability, whereas alkylthio substituents (e.g., methylthio) enhance stability .

- Reactivity: The methylthio group acts as a leaving group in nucleophilic substitution reactions, enabling further functionalization .

Biologische Aktivität

5-Methyl-3-(methylthio)-1,2,4-triazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to the triazine family, which is known for its varied biological activities. The synthesis typically involves the reaction of thiosemicarbazides with appropriate reagents under controlled conditions. Recent studies have demonstrated effective synthetic routes that yield this compound with high purity and yield .

Antagonism at mGluR5

Research has shown that derivatives of this compound exhibit antagonistic effects on the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is implicated in several central nervous system disorders including addiction and anxiety. In vitro studies have identified specific derivatives as low micromolar inhibitors of mGluR5, indicating their potential use in treating related disorders .

Table 1: Inhibition Potency of Selected Derivatives on mGluR5

| Compound | IC50 (µM) | Activity Level |

|---|---|---|

| 5b | 1.2 | Low micromolar |

| 3c | 1.5 | Low micromolar |

Antimicrobial Properties

Several studies have highlighted the antimicrobial properties of triazine derivatives, including this compound. These compounds have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis and drug-resistant Staphylococcus aureus. The mechanism often involves inhibition of specific enzymes such as inorganic pyrophosphatases .

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

| Compound | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| 22b | 15 µM | Potent |

| 12j | 47 µM | Moderate |

Anticancer Activity

The anticancer potential of triazine derivatives has been extensively studied. Certain derivatives have demonstrated significant cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The observed mechanisms include inhibition of key signaling pathways involved in cell proliferation and survival .

Table 3: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | A549 | 0.20 |

| Derivative B | MCF-7 | 1.25 |

| Derivative C | HeLa | 1.03 |

Case Studies

In a notable study focusing on the pharmacological profile of triazine derivatives, researchers synthesized a series of compounds based on the core structure of this compound. These compounds were evaluated for their ability to inhibit mGluR5 and showed promising results in reducing calcium mobilization in CHO-K1 cells expressing the receptor .

Additionally, a series of studies aimed at understanding the structure-activity relationship (SAR) highlighted that modifications at specific positions on the triazine ring could enhance biological activity while reducing toxicity .

Q & A

Q. What are the established synthetic routes for 5-methyl-3-(methylthio)-1,2,4-triazine, and how can reaction conditions be optimized to improve yields?

The compound is commonly synthesized via organocatalytic aza-Michael reactions or nucleophilic substitutions. For example, 5-methyl-3-(prop-1-en-1-yl)-1,2,4-triazine derivatives are synthesized using N-methoxypropargylamine under mild conditions (room temperature, 48 hours) with silica gel chromatography purification (55% yield) . Optimization strategies include:

- Adjusting stoichiometric ratios (e.g., 1.5 equivalents of nucleophiles).

- Monitoring reaction progress via TLC in solvent systems like petroleum ether/EtOAc (7:3).

- Employing column chromatography with gradients (e.g., 1:1 pentane/EtOAc) for purification .

Q. How is the structural integrity of this compound confirmed after synthesis?

Modern physicochemical methods are critical:

- Elemental analysis for empirical formula verification.

- 1H/13C NMR spectroscopy to confirm substituent positions and electronic environments.

- Mass spectrometry for molecular ion detection.

For example, S-alkyl derivatives of triazole-thiadiazole hybrids were validated using these techniques .

Q. What are the key physicochemical properties of this compound that influence reactivity?

- Solubility : Enhanced in polar aprotic solvents (DMF, DMSO) due to the methylthio group’s moderate polarity.

- Acid-base behavior : The methylthio group acts as a weak electron donor, affecting nucleophilic substitution kinetics.

- Thermal stability : Decomposition observed at >250°C, requiring inert atmospheres for high-temperature reactions .

Advanced Research Questions

Q. How does this compound act as a selective COX-2 inhibitor, and what methodologies validate its pharmacological activity?

The methylthio group enhances binding affinity to COX-2’s hydrophobic pocket. Validation methods include:

- In vitro cyclooxygenase assays using purified enzymes (IC50 determination).

- Docking simulations (e.g., AutoDock Vina) to model interactions with COX-2’s active site (e.g., hydrogen bonding with Arg513).

- 3D-QSAR studies to correlate substituent effects with inhibitory potency .

Q. What strategies mitigate byproduct formation during cyclization reactions involving this compound?

Byproducts like 3-methyl-8-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine arise from competing reaction pathways. Mitigation approaches:

Q. How do substituents on the triazine core influence bioactivity in metal coordination complexes?

The methylthio group enhances metal-binding capacity (e.g., Mn(II), Cu(II)) via sulfur-metal interactions. Characterization methods:

Q. What challenges arise in regioselective synthesis of unsymmetrical bi(1,2,4-triazine) derivatives, and how are they addressed?

Coupling 3-(methylthio)-1,2,4-triazine with alkoxy-triazines often yields symmetrical byproducts. Solutions include:

- Cyanide-mediated coupling of equimolar monomer mixtures.

- Temperature control (e.g., −20°C to suppress symmetrical dimerization).

- Chromatographic separation (e.g., silica gel with hexane/EtOAc) to isolate unsymmetrical products .

Methodological Guidance

Q. How to resolve contradictions in reported synthetic yields for this compound derivatives?

Q. What computational tools are recommended for predicting reactivity of this compound in novel reactions?

- Gaussian 16 for transition-state modeling.

- ChemDraw NMR Predictor for anticipating spectroscopic profiles.

- Schrödinger Suite for binding affinity predictions in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.